Pentylone hydrochloride

Vue d'ensemble

Description

Pentylone hydrochloride, developed in the 1960s, is a synthetic cathinone . It is categorized as a cathinone and is a metabolite of N,N-dimethylpentylone . It has been detected in products sold as bath salts .

Synthesis Analysis

The synthesis of Pentylone hydrochloride involves the use of high-performance liquid chromatography (HPLC) for the enantioseparation of methylone and pentylone . The substances are further analyzed by conventional methods of ultraviolet (UV) and infrared (IR) absorption and chiroptical methods .Molecular Structure Analysis

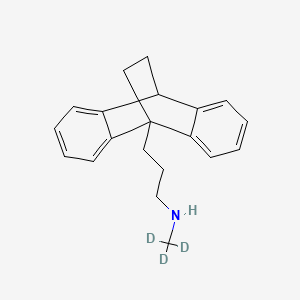

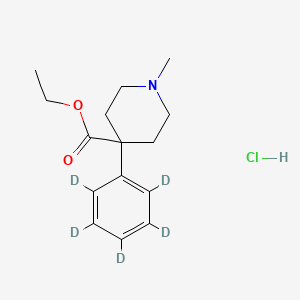

The 3D structure of Pentylone hydrochloride in solution has been revealed . The chiral separation of both studied substances was achieved and the absolute configuration of the respective enantiomers was determined . The molecular formula of Pentylone hydrochloride is C13H18ClNO3 .Chemical Reactions Analysis

Pentylone hydrochloride was analyzed using conventional methods of ultraviolet (UV) and infrared (IR) absorption and chiroptical methods . The substances were further analyzed by the conventional methods of ultraviolet (UV) and infrared (IR) absorption and chiroptical methods .Physical And Chemical Properties Analysis

Pentylone hydrochloride is a white powder . The molecular weight of Pentylone hydrochloride is 271.740 Da .Applications De Recherche Scientifique

Pharmacology

Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means it can have significant effects on the brain’s neurotransmitter systems, potentially influencing mood, cognition, and behavior.

Forensic Science

Pentylone has been identified in toxicology samples in the US in late 2021 . It has been tracked by the Center for Forensic Science Research and Education (CFSRE) through its NPS Discovery program as an increasingly common drug mismarketed as MDMA . This makes it a compound of interest in forensic investigations and drug enforcement.

Designer Drug Research

Pentylone is a substituted cathinone derivative with stimulant effects . It has been sold as a designer drug , making it a subject of interest in the study of new psychoactive substances and their impacts on public health.

Chemical Analysis

Pentylone has been the subject of detailed chemical analysis . Its structure and properties have been studied using techniques such as nuclear magnetic resonance and gas chromatography/mass spectrometry . This makes it relevant in the field of analytical chemistry.

Sociocultural Studies

The use and misuse of Pentylone have social and cultural implications. For instance, it has been found in possession by people attending nightclubs and bars . This makes it a subject of interest in sociocultural studies, particularly those focusing on drug use behaviors and their societal impacts.

Mécanisme D'action

Target of Action

Pentylone primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . By inhibiting the reuptake of these neurotransmitters, Pentylone increases their concentration in the synaptic cleft, enhancing neurotransmission. As a serotonin releasing agent, it stimulates the release of additional serotonin into the synaptic cleft .

Biochemical Pathways

The enhanced neurotransmission resulting from Pentylone’s action affects several biochemical pathways. The increased concentration of serotonin, norepinephrine, and dopamine can influence mood, cognition, reward, learning, and memory. The specific pathways and downstream effects are complex and depend on various factors, including the specific neural circuits involved .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed in the body following administration .

Result of Action

The increased neurotransmission resulting from Pentylone’s action can lead to a range of effects. These may include feelings of euphoria, increased sociability, and heightened sensory perception. It can also lead to adverse effects such as paranoia, agitation, and insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentylone. For example, factors such as the route of administration, the presence of other substances, and individual differences in metabolism can affect the drug’s effects .

Safety and Hazards

Orientations Futures

Most of the newly developed synthetic cathinones, including Pentylone hydrochloride, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFFVTZHXLDTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858010 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17763-01-8 | |

| Record name | Pentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17763-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25D1I5MV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)

![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)